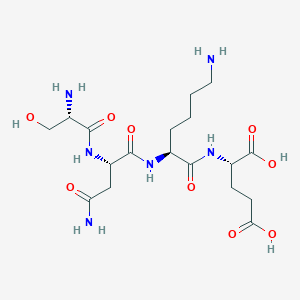
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, asparagine, lysine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amine groups of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that regulate various cellular functions. The peptide’s structure allows it to interact with enzymes, transporters, and other proteins, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid can be compared to other similar peptides, such as:
L-Seryl-L-α-aspartyl-L-lysyl-L-proline: Similar in structure but contains proline instead of glutamic acid.
L-Glutamic acid, L-arginyl-L-seryl-L-α-aspartyl-L-lysyl-L-leucyl-L-threonyl: Contains additional amino acids and has different biological activities.
The uniqueness of this compound lies in its specific sequence and the resulting biological properties, which may differ from those of other peptides with similar structures.
Properties
CAS No. |
547713-63-3 |
|---|---|
Molecular Formula |
C18H32N6O9 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H32N6O9/c19-6-2-1-3-10(16(30)23-11(18(32)33)4-5-14(27)28)22-17(31)12(7-13(21)26)24-15(29)9(20)8-25/h9-12,25H,1-8,19-20H2,(H2,21,26)(H,22,31)(H,23,30)(H,24,29)(H,27,28)(H,32,33)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
ZOZUCNBDCOFIPK-BJDJZHNGSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















